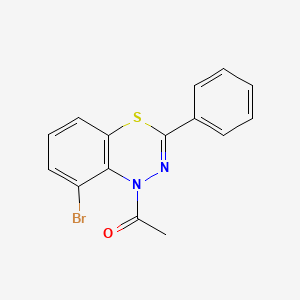
1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazines .
Scientific Research Applications
1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one include:
- 2-Bromo-1-phenylethanone
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 4-Bromo-1-methyl-1H-pyrazole
Uniqueness
What sets this compound apart from these similar compounds is its unique benzothiadiazine core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62672-36-0 |
|---|---|
Molecular Formula |
C15H11BrN2OS |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(8-bromo-3-phenyl-4,1,2-benzothiadiazin-1-yl)ethanone |
InChI |
InChI=1S/C15H11BrN2OS/c1-10(19)18-14-12(16)8-5-9-13(14)20-15(17-18)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
CDMGBMKQSFCGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC=C2Br)SC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















